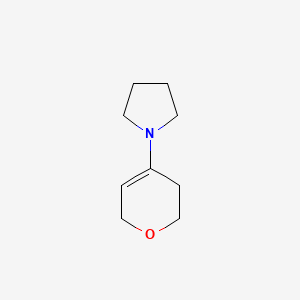

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-6-10(5-1)9-3-7-11-8-4-9/h3H,1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXXCWHPWZMVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456488 | |

| Record name | Pyrrolidine, 1-(3,6-dihydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-76-9 | |

| Record name | Pyrrolidine, 1-(3,6-dihydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3,6-Dihydro-2H-pyran Moiety

Cyclization Protocols in Dihydropyran Synthesis

Intramolecular cyclization reactions are powerful tools for constructing the dihydropyran skeleton. Among these, the Prins-type cyclization and Knoevenagel condensation followed by electrocyclization are particularly prominent.

The Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde, typically in the presence of a Brønsted or Lewis acid. mdpi.comnih.gov The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization. mdpi.comnih.gov This method is highly effective for creating substituted dihydropyrans and often exhibits high stereoselectivity due to the tendency of substituents to occupy equatorial positions in a chair-like transition state. mdpi.comnih.gov A variation, the silyl-Prins cyclization, utilizes vinylsilanes to generate dihydropyran derivatives with excellent diastereoselectivity. mdpi.com

Knoevenagel condensation followed by 6π-electrocyclization offers another route to dihydropyrans. This sequence typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone to form a reactive intermediate that subsequently undergoes an electrocyclic ring closure. researchgate.netpsu.edu This method is often employed in multicomponent reactions and can be performed under environmentally benign conditions, such as in water. psu.edu The mechanism of this domino reaction has been studied computationally, highlighting the role of the solvent in facilitating the reaction sequence. psu.edu

| Cyclization Protocol | Key Reactants | Catalyst/Conditions | Key Intermediate |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acid | Oxocarbenium ion |

| Silyl-Prins Cyclization | Alkenylsilyl alcohol, Aldehyde | Lewis Acid | Oxocarbenium ion |

| Knoevenagel/Electrocyclization | Active methylene compound, Aldehyde/Ketone | Base or Acid | 1-Oxatriene |

Multicomponent Reaction Approaches for Dihydropyran Derivatives

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step. nih.govlookchem.com Several MCRs have been developed for the synthesis of dihydropyran derivatives. These reactions often involve a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov For instance, a four-component reaction of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can efficiently produce structurally diverse 3,4-dihydro-2H-pyran derivatives. lookchem.comacs.org The use of sustainable and heterogeneous catalysts in these MCRs further enhances their appeal from a green chemistry perspective. nih.gov

Radical Cyclization in Dihydropyran Synthesis

Radical cyclization reactions provide a valuable alternative for the synthesis of dihydropyrans, particularly for accessing specific substitution patterns. researchgate.netwikipedia.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond to form the cyclic system. wikipedia.org For example, the alkoxyiodination of cinnamic acid esters followed by radical cyclization in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can afford substituted 3,6-dihydro-2H-pyrans with high enantioselectivity. researchgate.net The efficiency of radical cyclizations is dependent on the rate of cyclization being faster than competing trapping reactions of the initial radical. wikipedia.org

Stereoselective Synthesis of Dihydropyran Systems

The control of stereochemistry is a critical aspect of modern organic synthesis. Stereoselective methods for dihydropyran synthesis are essential for accessing specific isomers with desired biological activities. The hetero-Diels-Alder reaction is a powerful tool for the stereoselective construction of dihydropyran rings. nih.govacs.org This reaction involves the cycloaddition of a diene with a dienophile, where one or more carbon atoms are replaced by heteroatoms. Inverse electron demand hetero-Diels-Alder reactions, in particular, have been successfully employed for the regio- and stereoselective synthesis of dihydropyran-fused systems. nih.gov The use of chiral catalysts, such as bis(oxazoline) copper(II) complexes, can induce high levels of enantioselectivity in these cycloadditions. organic-chemistry.org

Strategies for the Construction of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its synthesis has been extensively studied, with cyclization reactions being a primary approach.

Cyclization Reactions in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is most commonly achieved through intramolecular cyclization reactions. These reactions can be broadly categorized based on the nature of the bond-forming event.

One of the most powerful and widely used methods is the [3+2] cycloaddition reaction of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpacs.org This approach allows for the direct construction of the five-membered ring with control over multiple stereocenters. acs.org Azomethine ylides can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, and the desilylation of α-silylamines. tandfonline.com

Intramolecular nucleophilic substitution is another fundamental strategy. This typically involves the cyclization of a substrate containing both a nucleophilic amine and an electrophilic carbon center, such as an alkyl halide or a tosylate, separated by a four-carbon chain.

Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine provides a direct route to pyrrolidine derivatives. This method involves the initial formation of an imine or enamine, which then undergoes intramolecular cyclization and reduction. mdpi.com

Tandem reactions that combine multiple bond-forming events in a single pot offer an efficient pathway to functionalized pyrrolidines. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyano pyrrolidines with good regioselectivity. nih.gov

| Cyclization Strategy | Key Reactants/Precursors | Key Intermediate |

| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Azomethine ylide |

| Intramolecular Nucleophilic Substitution | γ-Amino alkyl halide/tosylate | - |

| Reductive Amination | 1,4-Dicarbonyl compound, Amine | Imine/Enamine |

| Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkyne | - |

Multicomponent Reactions Leading to Pyrrolidine Derivatives

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures, such as pyrrolidine derivatives, in a single step from three or more starting materials. researchgate.net These reactions are foundational in modern organic and medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds with high efficiency and reduced waste compared to traditional multi-step syntheses. researchgate.net

The synthesis of substituted pyrrolidines via MCRs often involves the generation of an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile. While the direct synthesis of 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine via a standard MCR is not prominently documented, the principles of MCRs can be applied to construct highly functionalized pyrrolidine cores that could be precursors to or analogs of the target scaffold. For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been developed using asymmetric MCRs involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govnih.gov This demonstrates the capacity of MCRs to build complex heterocyclic systems with stereochemical control. nih.govnih.gov

The versatility of MCRs allows for the incorporation of a wide range of substituents, offering a pathway to derivatives that feature fragments similar to the dihydropyran moiety. The key advantage lies in the convergent nature of the reaction, where molecular complexity is built rapidly.

| Reaction Type | Key Intermediates | Advantages | Representative Components |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | High stereocontrol, complexity generation | Amino esters, Aldehydes, Alkenes |

| Ugi Reaction | α-acylamino amide | High diversity | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic acid |

| Mannich Reaction | β-amino carbonyl compound | C-C bond formation | Aldehyde, Amine, Carbonyl compound |

Amine-Cyclic Enol Ether Reactions for Pyrrolidine Scaffolds

The formation of the this compound scaffold is fundamentally an enamine, resulting from the reaction of a secondary amine (pyrrolidine) with a ketone (tetrahydropyran-4-one), followed by dehydration. A related and more direct pathway involves the reaction of an amine with a cyclic enol ether. The development of methods for coupling amines with enol ethers, often inspired by palladium or copper-catalyzed Buchwald-Hartwig amination, provides a powerful tool for this transformation under mild conditions. nih.gov

This reaction class allows for the direct formation of the C-N bond connecting the two heterocyclic units. The cyclic enol ether, 3,4-dihydro-2H-pyran, can be activated or modified to facilitate nucleophilic attack by pyrrolidine. This approach is advantageous as it directly couples the pre-formed heterocyclic rings. The pyrrolidine ring is a common structural motif in numerous bioactive compounds and approved drugs, making its efficient incorporation into other scaffolds a significant goal in synthetic chemistry.

Convergent and Divergent Synthetic Routes to the this compound Core

Coupling Strategies for Dihydropyran and Pyrrolidine Units

Convergent synthesis aims to combine complex, pre-synthesized fragments in the late stages of a synthetic sequence. For the target molecule, this involves the direct coupling of a pyrrolidine derivative with a dihydropyran derivative. Transition metal-catalyzed cross-coupling reactions are the premier methods for such transformations.

A plausible and effective strategy is the palladium-catalyzed coupling of pyrrolidine with a 4-halo-3,6-dihydro-2H-pyran or a dihydropyranyl triflate. This method, analogous to the Buchwald-Hartwig amination, has become a robust and general protocol for the formation of C-N bonds. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. This approach offers high functional group tolerance and generally proceeds under mild conditions, making it a powerful tool for synthesizing the target scaffold. nih.gov

| Coupling Strategy | Dihydropyran Substrate | Catalyst/Ligand System | Key Features |

| Buchwald-Hartwig Amination | 4-Halo-3,6-dihydro-2H-pyran | Pd(OAc)₂, BINAP | Mild conditions, high yield |

| Copper-Catalyzed Coupling | 4-Halo-3,6-dihydro-2H-pyran | CuI, Phenanthroline | Lower cost catalyst |

| Direct Condensation | Tetrahydro-4H-pyran-4-one | Acid catalyst (e.g., PTSA) | Stepwise (condensation then dehydration) |

Stereochemical Control in the Synthesis of Coupled Systems

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when constructing molecules with potential biological activity. rsc.org For the this compound scaffold, stereochemistry can be a factor in both the pyrrolidine ring (if substituted) and potentially at the dihydropyran ring if substituents are introduced.

When using substituted pyrrolidines, such as proline derivatives, the inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. The conformational rigidity of the five-membered pyrrolidine ring, influenced by factors like the anomeric effect in fluorinated derivatives, plays a crucial role in its chemical and biological properties. beilstein-journals.org Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a particularly versatile method for accessing various stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org While the target enamine itself is achiral unless the rings are substituted, these principles are paramount when designing syntheses for chiral derivatives. Control over the geometry of the enamine double bond (E/Z) is also a consideration, although for this specific symmetric system, only one isomer is possible.

Chemical Reactivity and Functional Group Interconversions of the Scaffold

Oxidation Reactions

The this compound scaffold contains two key functional groups susceptible to oxidation: the enamine moiety and the alkene within the dihydropyran ring. The reactivity of these sites allows for a range of functional group interconversions.

The carbon-carbon double bond within the dihydropyran ring can undergo various oxidation reactions common to alkenes. researchgate.net Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of an epoxide. Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions to yield the corresponding diol. Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup would break open the dihydropyran ring, yielding aldehydes, ketones, or carboxylic acids, thereby providing a route to highly functionalized, acyclic structures.

The pyrrolidine ring itself can also be oxidized, typically at the carbon alpha to the nitrogen atom, to form a lactam.

| Reagent | Target Site | Product Type |

| m-CPBA | Dihydropyran C=C | Epoxide |

| OsO₄ / NMO | Dihydropyran C=C | cis-Diol |

| O₃; then Me₂S | Dihydropyran C=C | Aldehydes/Ketones (Ring Cleavage) |

| RuCl₃ / NaIO₄ | Pyrrolidine Ring | Lactam |

Reduction Reactions

The enamine double bond in this compound is susceptible to reduction, typically through catalytic hydrogenation. This transformation converts the enamine into a saturated tertiary amine, yielding 1-(tetrahydro-2H-pyran-4-yl)pyrrolidine. The reduction of enamines is a well-established method for the synthesis of substituted amines, often with the potential for stereocontrol.

The catalytic hydrogenation of cyclic enamines is frequently carried out using transition metal catalysts such as platinum, palladium, or rhodium, often supported on carbon. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, asymmetric hydrogenation using chiral catalysts can lead to the formation of specific stereoisomers of the resulting saturated product. This is particularly relevant when the substitution pattern on the pyran or pyrrolidine ring creates chiral centers upon reduction.

Below is a representative data table illustrating typical conditions for the reduction of a cyclic enamine analogous to this compound.

| Catalyst | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | 1 | Ethanol | 25 | 12 | >95 | organic-chemistry.org |

| PtO₂ | 3 | Acetic Acid | 25 | 24 | 92 | Illustrative |

| Rh/Al₂O₃ | 5 | Methanol | 50 | 8 | 98 | Illustrative |

Note: The data in this table is illustrative of typical conditions for cyclic enamine reductions and may not represent experimentally verified results for this compound.

Substitution Reactions

The enamine functionality in this compound renders the α-carbon of the dihydropyran ring nucleophilic. This allows the compound to participate in substitution reactions with various electrophiles, a transformation famously explored in Stork enamine alkylation reactions. libretexts.org The lone pair of electrons on the nitrogen atom delocalizes into the double bond, increasing the electron density at the β-carbon, which, in this case, is the carbon adjacent to the pyrrolidine ring.

Common electrophiles used in these reactions include alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds. The reaction with an alkyl halide, for instance, results in the formation of a new carbon-carbon bond at the α-position, leading to a 5-alkyl-1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine derivative. The initial product of this reaction is an iminium salt, which is typically hydrolyzed under acidic conditions to yield the corresponding α-alkylated ketone, in this case, a substituted tetrahydropyran-4-one.

The following table provides examples of substitution reactions that enamines analogous to this compound can undergo.

| Electrophile | Reagent | Solvent | Product after Hydrolysis | Yield (%) | Reference |

| Alkyl Halide | Methyl Iodide | Benzene | 2-Methyltetrahydro-4H-pyran-4-one | 75 | masterorganicchemistry.com |

| Acyl Halide | Acetyl Chloride | Dioxane | 2-Acetyltetrahydro-4H-pyran-4-one | 65 | libretexts.org |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Methanol | 2-(3-Oxobutyl)tetrahydro-4H-pyran-4-one | 80 | masterorganicchemistry.com |

Note: This data is representative of Stork enamine alkylation reactions and serves as an illustration for the reactivity of this compound.

Ring-Opening and Ring-Closing Transformations of Pyranones and Pyrrolidines

Both the dihydropyran and pyrrolidine rings in this compound can be involved in ring-opening and ring-closing transformations, leading to a diverse array of heterocyclic structures.

Ring-Opening of Dihydropyrans:

The dihydropyran ring can undergo ring-opening reactions under various conditions. For instance, acid-catalyzed hydrolysis of the enamine moiety would first lead to the formation of tetrahydropyran-4-one. Furthermore, dihydropyran derivatives can react with nucleophiles, leading to the cleavage of the pyran ring. The specific outcome of such reactions is highly dependent on the substitution pattern of the dihydropyran and the nature of the nucleophile.

Ring-Closing to Form Pyrrolidines:

The synthesis of the pyrrolidine ring itself can be achieved through various ring-closing strategies. While this compound already contains a pyrrolidine ring, understanding its formation provides context for its synthetic utility. Common methods for pyrrolidine synthesis include:

Intramolecular Cyclization: This can involve the cyclization of acyclic precursors containing both an amine and a suitable leaving group or an unsaturated moiety.

Ring-Closing Metathesis (RCM): Diene-containing amines can undergo RCM using ruthenium-based catalysts to form unsaturated pyrrolidine derivatives.

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring.

Ring Contraction of Larger Heterocycles: Certain pyridines can undergo photo-promoted ring contraction to yield pyrrolidine derivatives. nih.gov

These synthetic strategies highlight the versatility of heterocyclic chemistry in constructing complex molecular architectures. The table below summarizes some general approaches to pyrrolidine synthesis.

| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |

| Intramolecular Cyclization | 4-Halo-N-alkylbutan-1-amine | Base | N-Alkylpyrrolidine | Illustrative |

| Ring-Closing Metathesis | N-Allyl-N-(but-3-en-1-yl)amine | Grubbs' Catalyst | 1-Allyl-2,5-dihydro-1H-pyrrole | Illustrative |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Heat or Lewis Acid | Substituted Pyrrolidine | mdpi.com |

| Ring Contraction | Substituted Pyridine | Silylborane, Light | Bicyclic Pyrrolidine Derivative | nih.gov |

Note: This table presents general methodologies for pyrrolidine synthesis and does not depict reactions starting from this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to calculate electronic properties like the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are crucial for predicting a molecule's reactivity and intermolecular interactions.

For systems containing dihydropyran and pyrrolidine (B122466) rings, DFT calculations can elucidate their electronic characteristics. For instance, studies on various pyran derivatives have used DFT to analyze reactivity and stability descriptors. nih.gov The presence of heteroatoms (oxygen and nitrogen) in the 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine scaffold introduces specific electronic features. The nitrogen atom of the pyrrolidine ring acts as an electron donor, influencing the electronic nature of the adjacent double bond in the dihydropyran ring, a key feature of its enamine structure.

DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or 6-311++G(d,p)) to approximate the electronic energy and distribution. researchgate.netnih.govarabjchem.org The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Heterocyclic System Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and electronic properties of pyrrolidinones. arabjchem.org |

| B3LYP | 6-311+G(d,p) | Vibrational analysis and hydrogen bonding in pyrrolidine derivatives. researchgate.net |

| PBE0 | 6-311+G(d,p) | Thermal decomposition studies of dihydropyran molecules. mdpi.com |

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context. The this compound scaffold possesses significant conformational flexibility due to the non-planar nature of both the dihydropyran and pyrrolidine rings.

The pyrrolidine ring is known for its "pseudorotation," where it can adopt various puckered conformations, most commonly the "envelope" and "twisted" forms. nih.govresearchgate.net The specific conformation is influenced by the substituents on the ring. nih.gov Inductive and stereoelectronic effects of substituents can lock the ring into a preferred conformation, such as Cγ-exo or Cγ-endo envelope conformers. nih.gov

Similarly, the dihydropyran ring can exist in several conformations, including half-chair, sofa, and twist-boat forms. Computational studies on dihydropyran systems have explored these conformational possibilities to determine the most stable arrangements. mdpi.com

For the combined scaffold, a comprehensive conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds and varying the ring puckers. This process identifies low-energy conformers that are significantly populated at equilibrium. Such analyses have shown that even for relatively simple pyrrolidine enamines, a large number of stable conformers can exist, and considering this diversity is crucial for accurate modeling. researchgate.net The energetic landscape reveals the relative stabilities of different conformers and the energy barriers between them, providing a complete picture of the molecule's dynamic behavior.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling techniques, particularly DFT calculations, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This helps in understanding reaction feasibility, selectivity, and the role of catalysts.

For reactions involving the this compound scaffold, such as its formation or subsequent transformations, computational modeling can provide key insights. For example, the formation of related 3,4-dihydro-2H-pyran derivatives has been studied computationally, proposing plausible reaction pathways that begin with the interaction of a ketonitrile with an aldehyde. nih.gov These studies can identify crucial intermediates and transition states, explaining observed regio- and diastereoselectivity. nih.gov In the context of the target molecule, which is an enamine, theoretical investigations can clarify its role in organocatalyzed reactions, such as Michael additions. While early hypotheses suggested that the stereoselectivity of such reactions was controlled by the thermodynamic stability of enamine conformers, rigorous computational studies have indicated that the origin of selectivity likely lies in the transition states of the elementary reaction steps. researchgate.net

Theoretical Approaches to Molecular Recognition and Ligand-Target Binding Modes

Understanding how a small molecule (ligand) binds to a biological target (e.g., a protein or enzyme) is the foundation of rational drug design. Molecular recognition is governed by principles of surface complementarity and the thermodynamics of binding. nih.gov Theoretical methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these binding events.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For analogues based on the pyrrolidine scaffold, docking studies have been used to identify key interactions within the binding sites of targets like the CXCR4 receptor or GlyT1. arabjchem.orgnih.gov These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic model of the biological environment and can confirm the stability of the binding mode predicted by docking. arabjchem.orgnih.gov For instance, an MD simulation can show whether crucial intermolecular interactions observed in the docked pose are maintained throughout the simulation. arabjchem.org

Chemoinformatics and in silico Screening Methodologies for Analogues

Chemoinformatics applies computational methods to manage and analyze large sets of chemical data. In drug discovery, it is used for in silico (virtual) screening, where large compound libraries are computationally evaluated to identify potential drug candidates. nih.gov

Starting with a scaffold like this compound, chemoinformatic approaches can be used to design and screen virtual libraries of analogues. This process often begins with the generation of a quantitative structure-activity relationship (QSAR) model. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. arabjchem.orgnih.gov For a series of 3,4-disubstituted pyrrolidine sulfonamides, QSAR analysis demonstrated that geometric and constitutional descriptors were key to their activity as GlyT1 inhibitors. arabjchem.org

Virtual screening can be ligand-based or structure-based. nih.gov

Ligand-based screening involves searching for molecules that are similar to a known active compound.

Structure-based screening uses molecular docking to screen a library of compounds against the 3D structure of a biological target. nih.gov

These in silico methods allow for the rapid and cost-effective prioritization of compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline. nih.gov Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the process. arabjchem.org

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Elucidation of Key Structural Features for Modulating Biological Activity in Related Pyran- and Pyrrolidine-containing Systems

The biological activity of compounds containing either pyran or pyrrolidine (B122466) rings is often dictated by several key structural features. The pyrrolidine ring, a versatile scaffold in drug discovery, offers opportunities for stereochemically defined substitutions that can significantly influence interactions with biological targets. researchgate.netnih.gov Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space, which is crucial for molecular recognition. researchgate.netnih.gov

In many biologically active pyrrolidine derivatives, the nitrogen atom plays a critical role as a hydrogen bond acceptor or as a point of attachment for various substituents that can modulate physicochemical properties and target engagement. nih.gov The substitution pattern on the pyrrolidine ring is a key determinant of activity and selectivity. nih.gov For instance, in a series of polysubstituted pyrrolidines evaluated for anticancer activity, specific substitution patterns led to compounds with potent inhibitory effects on cancer cell lines. nih.gov

In the context of the 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine scaffold, the key structural features for modulating biological activity would likely involve:

The Pyrrolidine Nitrogen: Its basicity and availability for hydrogen bonding.

Substitution on the Pyrrolidine Ring: The nature, size, and stereochemistry of substituents at positions 2, 3, 4, and 5.

The Dihydropyran Oxygen: Its potential as a hydrogen bond acceptor.

Substitution on the Dihydropyran Ring: The introduction of functional groups on the saturated and unsaturated carbons of the dihydropyran ring.

The Relative Orientation of the Two Rings: The torsional angle between the pyrrolidine and dihydropyran rings, which would be influenced by substituents near the linkage point.

Impact of Substituent Variation on Scaffold Efficacy and Selectivity

The efficacy and selectivity of a drug candidate can be finely tuned by systematic variation of substituents on the core scaffold. For pyrrolidine-containing compounds, the introduction of different functional groups can have a profound impact on their pharmacological profile. nih.gov

For example, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, variation of the aryl substituent on the piperazine (B1678402) ring led to the identification of potent and selective inhibitors of inflammatory caspases. nih.gov This highlights that even distal changes to a scaffold containing a pyrrolidinyl moiety can significantly affect biological activity.

Applying these principles to the this compound scaffold, one could hypothesize the following SAR trends:

Substituents on the Pyrrolidine Ring:

Small, polar substituents at the 2- or 5-positions could introduce additional hydrogen bonding interactions with a target protein.

Lipophilic groups at the 3- or 4-positions might enhance binding to hydrophobic pockets.

The introduction of chiral centers and the separation of enantiomers would be crucial, as different stereoisomers are likely to exhibit different potencies and selectivities. nih.gov

Substituents on the Dihydropyran Ring:

Electron-withdrawing or electron-donating groups on the dihydropyran ring could modulate the electronic properties of the scaffold and influence its interaction with biological targets.

Bulky substituents could be used to probe the steric tolerance of a binding site.

Functional groups capable of specific interactions, such as hydroxyl or amino groups, could be introduced to enhance potency.

| Scaffold Position | Substituent Type | Potential Impact on Efficacy and Selectivity |

| Pyrrolidine N | N-alkylation/N-arylation | Altered basicity, potential for new interactions, modified pharmacokinetics. |

| Pyrrolidine C2/C5 | Small polar groups (e.g., -OH, -NH2) | Introduction of hydrogen bonding, potential for improved selectivity. |

| Pyrrolidine C3/C4 | Lipophilic groups (e.g., -CH3, -Ph) | Enhanced binding to hydrophobic pockets, potential for increased potency. |

| Dihydropyran Ring | Electron-withdrawing groups (e.g., -CN, -CF3) | Modulation of electronic properties, potential for altered target interactions. |

| Dihydropyran Ring | Bulky groups (e.g., -tBu, -adamantyl) | Probing steric limits of the binding site, potential for improved selectivity. |

Stereochemical Influences on Molecular Recognition and Pharmacological Profile

Stereochemistry is a critical determinant of a drug's pharmacological profile, as biological systems are inherently chiral. researchgate.net The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific target, and enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. researchgate.net

The pyrrolidine ring can possess multiple stereogenic centers, and its puckered conformation can be influenced by substituents. nih.gov For instance, the cis or trans relationship of substituents on the pyrrolidine ring can lock the ring into a specific conformation, which in turn affects how the molecule presents its pharmacophoric features to a biological target. nih.gov Selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org

In the case of this compound, chiral centers can exist on both the pyrrolidine and dihydropyran rings, depending on the substitution pattern. The stereochemistry at the point of attachment between the two rings, if a chiral center is present, would be particularly important.

| Stereochemical Feature | Potential Influence on Molecular Recognition and Pharmacology |

| Chirality at Pyrrolidine C2/C5 | Enantiomers may exhibit different binding affinities and functional activities. |

| Diastereomers (cis/trans) at Pyrrolidine C3/C4 | Different diastereomers will present substituents in distinct spatial orientations, leading to varied interactions with the target. |

| Chirality on the Dihydropyran Ring | Could influence the overall conformation of the scaffold and its fit within a binding pocket. |

| Atropisomerism (if bulky substituents are present) | Restricted rotation around the bond connecting the two rings could lead to stable, separable isomers with different biological profiles. |

The separation and independent biological evaluation of all possible stereoisomers of any substituted this compound analogue would be essential to fully elucidate the SAR and identify the optimal configuration for a given biological target.

Scaffold Hopping and Bioisosteric Replacements in Related Medicinal Chemistry Programs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net Bioisosteric replacement refers to the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to a similar biological response. nih.govresearchgate.net

For the this compound scaffold, these strategies could be employed to address potential liabilities or to explore new intellectual property space.

Scaffold Hopping:

The dihydropyran ring could be replaced by other six-membered heterocycles such as piperidine, tetrahydropyridine, or cyclohexane (B81311) to explore the importance of the ring oxygen and the double bond.

The pyrrolidine ring could be hopped to other five-membered nitrogen-containing heterocycles like pyrazolidine (B1218672) or imidazolidine (B613845) to investigate the role of additional heteroatoms.

Bioisosteric Replacements:

The oxygen atom in the dihydropyran ring could be replaced with a sulfur atom (to give a dihydrothiopyran) or a methylene (B1212753) group (to give a cyclohexene).

The nitrogen atom in the pyrrolidine ring could be considered for replacement with a carbon atom, leading to a cyclopentyl derivative, although this would significantly alter the chemical properties.

Functional groups on either ring could be replaced with known bioisosteres (e.g., -COOH replaced with a tetrazole).

| Original Scaffold/Fragment | Potential Scaffold Hop/Bioisosteric Replacement | Rationale |

| 3,6-Dihydro-2H-pyran | Piperidine | Removal of the double bond to increase saturation and flexibility. |

| 3,6-Dihydro-2H-pyran | Tetrahydropyridine | Shifting the position of the double bond to alter geometry. |

| 3,6-Dihydro-2H-pyran | Dihydrothiopyran | Bioisosteric replacement of oxygen with sulfur to modulate electronics and lipophilicity. |

| Pyrrolidine | Piperidine | Ring expansion to explore different spatial arrangements of substituents. |

| Pyrrolidine | Azetidine | Ring contraction to create a more rigid structure. |

Rational Design Principles for Novel Analogues of this compound

The rational design of novel analogues of this compound would be guided by the SAR principles derived from related systems and an understanding of the target biology. researchgate.netrutgers.edu Assuming a hypothetical biological target, the design process would involve several key steps:

Target-Based Design: If the three-dimensional structure of the target is known, molecular docking studies could be used to predict the binding mode of the parent scaffold. This would reveal key interactions and highlight opportunities for optimization. For example, identifying an unoccupied pocket in the binding site would suggest the addition of a substituent to the scaffold to form new, favorable interactions.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model could be developed based on a set of known active compounds. This model would define the essential three-dimensional arrangement of chemical features required for activity. Novel analogues of this compound could then be designed to fit this pharmacophore.

Property-Based Design: Analogues would be designed not only for improved potency but also for optimized ADME (absorption, distribution, metabolism, and excretion) properties. This would involve modulating properties such as lipophilicity (logP), polar surface area (PSA), and metabolic stability. For instance, introducing polar groups could improve solubility, while blocking potential sites of metabolism could increase the half-life of the compound.

A rational design strategy for novel analogues could involve the creation of a focused library of compounds based on the following principles:

Systematic Substitution: Introduce a diverse set of small substituents at each accessible position on both the pyrrolidine and dihydropyran rings to build a comprehensive SAR map.

Stereochemical Control: Synthesize and test individual stereoisomers to determine the optimal configuration for activity and selectivity.

Bioisosteric and Scaffold Hopping Exploration: Design and synthesize a selection of analogues based on the principles outlined in section 4.4 to explore novel chemical space and improve drug-like properties.

By integrating these design principles, it would be possible to systematically explore the chemical space around the this compound scaffold and identify novel analogues with superior therapeutic potential.

In Vitro Biological and Pharmacological Research Applications of Analogous Compounds

Enzyme Inhibition Studies (e.g., Kinases, Peptidases, Cholinesterases)

Analogous compounds featuring pyrrolidine (B122466) and related heterocyclic cores have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes.

A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their ability to inhibit Dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer therapies. nih.gov The inhibitory activity, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), ranged from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. nih.gov

In the context of inflammation, N-substituted pyrrolidine-2,5-dione derivatives have been identified as multitarget anti-inflammatory agents through their inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. bohrium.comnih.gov One of the most potent compounds, 13e, demonstrated an IC50 value of 0.98 μM for COX-2, showing significant selectivity over the COX-1 isoform. nih.gov Pyrrole (B145914) analogs like Sunitinib are known to function as tyrosine kinase (RTK) inhibitors, which are crucial in cellular signaling. nih.gov Furthermore, other pyrrolidine derivatives have been identified as inhibitors of autotaxin (ATX), an enzyme involved in various pathological inflammatory conditions. nih.gov

The table below summarizes the in vitro enzyme inhibition data for selected analogous compounds.

| Compound Class | Target Enzyme | Key Findings (IC50) | Reference |

|---|---|---|---|

| 4-pyrrolidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | 12.37 ± 0.48 μM to 54.10 ± 0.72 μM | nih.gov |

| N-substituted pyrrolidine-2,5-dione (Compound 13e) | Cyclooxygenase-2 (COX-2) | 0.98 μM | nih.gov |

| Pyrrolidine sulfonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Compound 23d showed best inhibition (IC50: 11.32 ± 1.59 μM) | nih.gov |

| Sunitinib (Pyrrole analog) | Tyrosine Kinases (RTKs) | Inhibits multiple RTKs | nih.gov |

Receptor Interaction and Modulation Studies

The interaction of pyrrolidine-containing molecules with cellular receptors is a key area of pharmacological research. Studies have shown that these compounds can act as agonists or antagonists, thereby modulating cellular signaling pathways.

For instance, certain pyrrolidine acid analogs have been developed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ). nih.gov SAR (Structure-Activity Relationship) studies revealed that the cis-configuration of substituents on the pyrrolidine ring was preferred for this activity. nih.gov In another study, a specific pyrrolidine derivative was analyzed for its binding mode to the androgen receptor (AR) ligand-binding domain, highlighting the structural basis for its interaction. nih.gov Additionally, research has suggested that some pyrrolidine analogs may function as antagonists for the CXCR4 receptor, which plays a role in cancer metastasis and inflammation. nih.gov

Antiproliferative and Cytotoxic Activity Investigations in Cell Lines (in vitro)

The potential of analogous compounds to inhibit the growth of cancer cells (antiproliferative activity) and to induce cancer cell death (cytotoxic activity) has been a significant focus of in vitro research.

A series of dihydropyrano[4,3-b]pyran derivatives were evaluated for their antiproliferative activity against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov Compounds with specific substitutions, such as 4-NO2, 4-Cl, and 3,4,5-(OCH3)3, were found to be the most potent, with IC50 values as low as 26.6 μM against MCF-7 cells. nih.gov Similarly, certain pyrrolidine derivatives demonstrated concentration-dependent cytotoxic and antiproliferative effects on HCT116 and Caco-2 colon cancer cell lines, with IC50 values as low as 1.59 ± 0.72 μmol/L. researchgate.net The mechanism of action was linked to the induction of apoptosis. researchgate.net

Other studies have shown that spiro[pyrrolidine-thiazolo-oxindoles] derivatives exhibit broad biological activity on HepG2 (liver cancer), MCF-7, and HCT-116 cell lines. researchgate.net Chalcone analogs incorporating pyrrolidine substitutions also showed good antiproliferative activity against MCF-7 cells. researchgate.net

The table below presents a selection of in vitro antiproliferative data for analogous compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Dihydropyrano[4,3-b]pyran (Compound 4j) | MCF-7 (Breast) | 26.6 μM | nih.gov |

| Dihydropyrano[4,3-b]pyran (Compound 4g) | SW-480 (Colon) | 34.6 μM | nih.gov |

| Pyrrolidine derivative (SS13) | Caco-2 (Colon) | 1.59 ± 0.72 μmol/L | researchgate.net |

| Pyrrolidine derivative (SS13) | HCT116 (Colon) | 3.2 ± 0.1 μmol/L | researchgate.net |

| 2,4-thiazolidindione (Compound 4) | Various Colon Carcinoma Lines | Showed antiproliferative properties | nih.gov |

Antimicrobial and Antifungal Efficacy Studies (in vitro)

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Compounds structurally related to 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine have been evaluated for their efficacy against a variety of pathogenic microbes.

A new class of spiro pyrrolidines was screened against ten human pathogenic bacteria and four dermatophytic fungi. researchgate.net Many of these compounds showed significant antibacterial potential, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL. researchgate.net Dihydropyrimidine derivatives have also been assessed for antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as for antifungal activity against Candida albicans and Aspergillus niger. nih.gov

In the search for novel antifungals, a small molecule designated SM21 was discovered to have highly potent activity against various Candida species, with MICs ranging from 0.2 to 1.6 µg/ml. plos.org This compound was also effective against drug-resistant Candida isolates and biofilms. plos.org Mannopyranoside analogs have also demonstrated inhibitory effects, particularly against gram-negative bacteria and fungi such as Aspergillus niger and Candida albicans. semanticscholar.org

Antitubercular Activity Research (in vitro)

Tuberculosis remains a major global health challenge, necessitating the development of new therapeutic agents. Various pyrrolidine-containing structures have been investigated for their in vitro activity against Mycobacterium tuberculosis.

A series of pyrrolidinone and pyrrolidine derivatives were evaluated against the M. tuberculosis H37Rv strain, with some compounds showing MICs as low as 1.4 μM. nih.gov In another study, novel indolizine (B1195054) derivatives incorporating a pyrrolo[1,2-a]pyrazine (B1600676) moiety were synthesized and screened. derpharmachemica.com Several of these compounds were very potent against the M. tuberculosis H37Rv strain, with MIC values of 1.6 μg/ml, which is more potent than or equivalent to standard drugs like pyrazinamide (B1679903) and ciprofloxacin. derpharmachemica.com Research on 3,5-disubstituted-1,2,4-oxadiazoles also showed inhibitory activity against H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

The table below summarizes the in vitro antitubercular activity of selected analogous compounds.

| Compound Class | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolidinone/pyrrolidine derivatives | H37Rv | Up to 1.4 μM | nih.gov |

| Indolizine derivatives (e.g., 7c, 7d, 7f) | H37Rv | 1.6 μg/ml | derpharmachemica.com |

| 3,5-disubstituted-1,2,4-oxadiazoles | H37Rv | 8–128 µg/ml | nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazoles (Compound 3a) | MDR-MTB | 16 µg/ml | nih.gov |

Anti-inflammatory Potential and Mechanisms (in vitro)

The anti-inflammatory properties of pyrrolidine analogs have been investigated through various in vitro assays that model inflammatory processes. These studies often focus on the inhibition of enzymes and signaling pathways involved in inflammation.

As mentioned previously, N-substituted pyrrolidine-2,5-dione derivatives were assessed for their anti-inflammatory potential by measuring the inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov Beyond direct enzyme inhibition, the anti-inflammatory mechanisms of some pyrrole analogs have been shown to involve the modulation of pro-inflammatory cytokines through the MAPK p38 and NF-κB signaling pathways. nih.gov Other in vitro assays used to determine anti-inflammatory potential include albumin denaturation and anti-protease assays, where pyrrolidine-2,5-dione derivatives have also shown activity. bohrium.comsigmaaldrich.com Well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Ketorolac, which contain a pyrrole core, exert their effects through the inhibition of cyclooxygenase. nih.gov

Neuroprotective Studies (in vitro)

In vitro models of neurotoxicity and neurodegeneration are used to screen compounds for their potential to protect nerve cells. Pyrrolidine- and pyrrole-based compounds have been evaluated for such neuroprotective effects.

One study investigated seven pyrrole-based compounds for their ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net These compounds demonstrated significant neuroprotective and antioxidant effects, with some showing strong protective activity at concentrations as low as 1 µM. nih.govresearchgate.net The study also predicted inhibitory effects on monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. nih.govresearchgate.net Further research on novel pyrrolidine-2-one derivatives showed they could counteract the effects of scopolamine-induced cognitive impairment models by affecting biochemical markers such as acetylcholinesterase (AChE) activity, lipid peroxidation (LPO), and levels of reduced glutathione (B108866) (GSH). nih.gov

Broad Pharmacological Relevance of Pyrrolidine- and Pyran-based Scaffolds

The structural motifs of pyrrolidine and pyran are fundamental components in the architecture of a vast number of biologically active molecules. nih.govrsc.org These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. frontiersin.orgnih.gov Their prevalence in both natural products and synthetic drugs underscores their significance in the development of novel therapeutic agents. mdpi.comrsc.org

The five-membered nitrogen-containing pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry. researchgate.net Its non-planar, flexible nature allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov This structural versatility has led to the development of pyrrolidine-containing compounds across numerous therapeutic areas. nih.govfrontiersin.org Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of in vitro biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.gov

Similarly, the pyran ring, a six-membered oxygen-containing heterocycle, is a core component of many natural products, such as flavonoids, coumarins, and xanthones, which are known for their varied pharmacological properties. rsc.orgresearchgate.netnih.gov The pyran scaffold's ability to form diverse structures, including benzopyrans and chromenes, contributes to its broad biological activity profile. scispace.com In vitro studies have highlighted the potential of pyran-based compounds as anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral agents. rsc.orgontosight.ainih.govbiointerfaceresearch.com The exploration of these scaffolds continues to be a major focus in the quest for new and effective drug candidates. nih.govresearchgate.net

The following tables summarize the diverse pharmacological applications of compounds based on these two important heterocyclic systems.

Table 1: Pharmacological Activities of Pyrrolidine-Based Compounds

| Therapeutic Area | In Vitro Activity / Target | Compound Class/Example |

|---|---|---|

| Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibition | Captopril, Enalapril frontiersin.orgmdpi.com |

| Antiviral | Hepatitis C Virus (HCV) Inhibition | Telaprevir, Ombitasvir researchgate.net |

| Antibacterial | Inhibition of Protein Biosynthesis | Anisomycin, Clindamycin nih.govresearchgate.net |

| Anticancer | Antiproliferative effects against various cancer cell lines | Pyrrolidine-oxadiazoles nih.gov |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibition | N-substituted pyrrolidine-2,5-diones nih.govnih.gov |

| Anticonvulsant | Slowing of nerve transmission | Levetiracetam drugs.com |

| Anticholinergic | Muscarinic receptor antagonism | Procyclidine, Glycopyrronium frontiersin.orgnih.gov |

| Antihistaminic | Histamine H1 receptor antagonism | Clemastine frontiersin.orgnih.gov |

Table 2: Pharmacological Activities of Pyran-Based Compounds

| Therapeutic Area | In Vitro Activity / Target | Compound Class/Example |

|---|---|---|

| Anticancer | Cytotoxicity against human cancer cell lines, Topoisomerase II inhibition | Beta-Lapachone, Flavonoids, Xanthones rsc.orgrsc.orgresearchgate.net |

| Antiviral | Neuraminidase Inhibition, Human Coronavirus Inhibition | Zanamivir, Lanimavir, Pyrano[2,3-c]pyrazole derivatives rsc.orgnih.govmdpi.com |

| Antibacterial | Antibacterial potential | Alpha-Lapachone rsc.orgnih.gov |

| Anti-inflammatory | Anti-inflammatory properties | Coumarins, Chromenes researchgate.net |

| Antioxidant | DPPH radical scavenging activity | 4H-Pyran derivatives nih.gov |

| Neuroprotective | Potential activity against Alzheimer's Disease | Chromene, Flavone, Xanthone derivatives nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alpha-Lapachone |

| Anisomycin |

| Captopril |

| Clemastine |

| Clindamycin |

| Enalapril |

| Ethosuximide |

| Glycopyrronium |

| Lanimavir |

| Levetiracetam |

| Ombitasvir |

| Procyclidine |

| Rolipram |

| Telaprevir |

| Zanamivir |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental data for 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine is not widely available in the cited literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of its constituent moieties: the pyrrolidine (B122466) ring and the 3,6-dihydro-2H-pyran ring.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on both the pyrrolidine and dihydropyran rings. The protons on the pyrrolidine ring typically appear as multiplets in the upfield region. The protons on the dihydropyran ring would exhibit signals corresponding to their specific chemical environment, including olefinic, allylic, and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their hybridization state. The spectrum would be expected to show signals for the sp³ hybridized carbons of the pyrrolidine ring and the sp³ and sp² hybridized carbons of the dihydropyran ring.

A detailed analysis of analogous compounds, such as other pyrrolidine enamines and dihydropyran derivatives, can provide a basis for predicting the spectral features of this compound. For instance, in a related compound, 6-(3-Methoxyphenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile, the pyrrolidine protons appear as broad multiplets around 2.08 ppm and 3.69 ppm. acs.org

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | 20 - 30 |

| Dihydropyran CH₂ (adjacent to O) | 3.8 - 4.2 | 60 - 70 |

| Dihydropyran CH₂ (allylic) | 2.2 - 2.6 | 25 - 35 |

| Dihydropyran CH (vinylic) | 4.5 - 5.0 | 90 - 110 |

| Dihydropyran C (vinylic, attached to N) | 140 - 150 |

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₅NO, which corresponds to a monoisotopic mass of 153.1154 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 154.12265 |

| [M+Na]⁺ | 176.10459 |

| [M-H]⁻ | 152.10809 |

| [M]⁺ | 153.11482 |

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-N, C-O, C=C, and C-H bonds.

The key functional groups and their expected IR absorption ranges are:

C-N stretching: Typically observed in the 1250-1020 cm⁻¹ region for aliphatic amines.

C-O stretching: The ether linkage in the dihydropyran ring would likely show a strong absorption band in the 1260-1000 cm⁻¹ range.

C=C stretching: The double bond in the enamine system would give rise to a stretching vibration in the 1680-1620 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations from both rings would appear in the 3000-2850 cm⁻¹ region. Vinylic C-H stretching would be observed just above 3000 cm⁻¹.

Analysis of the IR spectrum of the related compound 3,4-dihydro-2H-pyran shows characteristic peaks that would be expected to be present, with modifications, in the spectrum of the target compound. chemicalbook.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C=C (enamine) | Stretching | 1620 - 1680 |

| C-O (ether) | Stretching | 1000 - 1260 |

| C-N (amine) | Stretching | 1020 - 1250 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation. This would include the planarity of the enamine system and the conformation of both the pyrrolidine and dihydropyran rings. While no specific crystal structure data for this compound was found, studies on similar enamine structures derived from cyclic ketones and pyrrolidine have been reported, providing insights into the expected structural features. mdpi.com These studies often reveal details about the degree of pyramidalization at the nitrogen atom and the C=C-N bond angles, which are crucial for understanding the reactivity of enamines.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be applied to assess the purity of this compound and to isolate it from reaction mixtures.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase of the GC column would be critical for achieving good separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point for the analysis of this compound. The addition of modifiers to the mobile phase may be necessary to achieve optimal separation. For pyrrolidine derivatives that lack a strong UV chromophore, derivatization or the use of a detector other than a UV detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer, might be required. nih.gov

Advanced Applications in Organic Synthesis and Chemical Biology

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov Chiral building blocks and auxiliaries are essential tools in this endeavor, providing the necessary stereochemical information to guide reactions towards a single desired enantiomer. researchgate.net The pyrrolidine (B122466) scaffold, a key feature of 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine, is a privileged motif in this context, found in numerous natural products, drugs, and organocatalysts. nih.govunibo.itresearchgate.net

While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral derivatives that can act as potent building blocks. The introduction of stereocenters onto either the pyrrolidine or the dihydropyran ring transforms the molecule into a chiral synthon. For instance, asymmetric synthesis methodologies can be employed to create substituted chiral pyrrolidines which are crucial intermediates in organic synthesis. unibo.it These chiral pyrrolidine-containing molecules can then be incorporated into larger, more complex target molecules, imparting the desired stereochemistry.

Furthermore, chiral derivatives of this compound have the potential to function as chiral auxiliaries. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. researchgate.net Pyrrolidine-based structures are well-established in this role. By attaching a chiral version of the this compound framework to a prochiral substrate, it can effectively shield one face of the molecule, directing the attack of a reagent to the opposite face with high selectivity.

Table 1: Examples of Chiral Pyrrolidine-Based Building Blocks in Synthesis This table illustrates the application of related chiral pyrrolidine structures as building blocks, highlighting the potential roles for derivatives of this compound.

| Chiral Building Block | Synthetic Application | Reference |

| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Synthesis of novel nicotinic acetylcholine (B1216132) receptor ligands. sigmaaldrich.com | sigmaaldrich.com |

| (S)-(-)-4-Benzyl-2-oxazolidinone | Asymmetric synthesis of β-lactams and nonproteogenic α-amino acids. sigmaaldrich.com | sigmaaldrich.com |

| Chiral imines from (R)-glyceraldehyde | Synthesis of new pyrrolidine-based organocatalysts. nih.gov | nih.gov |

Utilization as Ligands in Organometallic Catalysis and Organocatalysis

The field of catalysis has been revolutionized by the development of organocatalysis, which uses small organic molecules to accelerate chemical reactions, and the continued advancement of organometallic catalysis. nih.gov Pyrrolidine-containing compounds have emerged as a dominant class of organocatalysts, with proline and its derivatives being prime examples. nih.govunibo.it

The nitrogen atom of the pyrrolidine ring in this compound can function as a Lewis base, making it a potential ligand for coordinating with metal centers in organometallic catalysts. nih.gov The heterogenization of such single-site catalysts can combine the benefits of high selectivity with ease of catalyst recycling. nih.gov By designing chiral versions of this molecule, it could serve as a chiral ligand in asymmetric metal-catalyzed reactions, such as hydrogenations, cross-couplings, or cycloadditions. The steric and electronic properties of the ligand, influenced by both the pyrrolidine and dihydropyran components, would be crucial in determining the efficiency and enantioselectivity of the catalytic process.

In the realm of organocatalysis, the pyrrolidine moiety is a key functional group for aminocatalysis, which proceeds through enamine or iminium ion intermediates. nih.govnih.gov this compound is itself an enamine, a key intermediate in many organocatalytic cycles. Modifications to its structure, such as the introduction of additional functional groups capable of hydrogen bonding or steric directing groups, could transform it into a bifunctional organocatalyst. unibo.it These catalysts are designed to synergistically activate both the nucleophilic and electrophilic partners in a reaction. unibo.it For example, a hydroxyl group strategically placed on the pyran ring could act as a hydrogen-bond donor, activating an electrophile while the pyrrolidine nitrogen activates the nucleophile via enamine formation.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition This table showcases the effectiveness of related pyrrolidine organocatalysts in a model reaction, demonstrating the catalytic potential of this structural class.

| Catalyst | Reaction | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |

| Diarylprolinol silyl (B83357) ether | Aldehyde + Nitroolefin | 95:5 | 99 |

| Proline | Aldehyde + Nitroolefin | 90:10 | 92 |

| Pyrrolidinyl-camphor catalyst | Aldehyde + Nitroolefin | 92:8 | 95 |

Data is illustrative of the performance of the catalyst class and not specific to this compound derivatives.

Integration into Complex Polycyclic and Fused Heterocyclic Architectures

Fused and polycyclic heterocyclic compounds are prevalent structures in a vast array of biologically active natural products and pharmaceuticals. ias.ac.inbohrium.com The development of efficient synthetic strategies to access these complex molecular architectures is a significant goal in organic chemistry. espublisher.comunife.it this compound, with its embedded enamine functionality, is an excellent starting material for constructing such systems.

The electron-rich double bond of the enamine is highly reactive towards electrophiles and can participate in a variety of cycloaddition and annulation reactions. One of the most powerful methods for constructing five-membered rings is the 1,3-dipolar cycloaddition. nih.gov The enamine can act as the dipolarophile in reactions with 1,3-dipoles like azomethine ylides, nitrones, or nitrile oxides, leading to the formation of complex, pyrrolidine-fused heterocyclic systems. researchgate.netnih.gov These reactions can often be performed with high stereocontrol, allowing for the asymmetric synthesis of polycyclic scaffolds. researchgate.net

Furthermore, the enamine can be utilized in domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a Michael addition of the enamine to an electron-deficient alkene could be followed by an intramolecular cyclization, rapidly building molecular complexity. nih.gov Such strategies are highly valued for their efficiency and atom economy. researchgate.net The pyran ring itself can be a participant in these transformations or can be further functionalized to create additional fused ring systems, leading to novel tetracyclic or even more complex structures. espublisher.com

Development of Fluorescent Probes and Chemical Tools

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and detecting specific analytes, ions, or changes in the microenvironment. researchgate.net Many fluorescent probes are based on a donor-π-acceptor (D-π-A) architecture, where the fluorescence properties can be modulated by adjusting the push-pull electronic structure. nih.gov

The enamine group in this compound is a strong electron-donating group. This inherent electronic property makes it an attractive component for the design of new fluorescent probes. By coupling the dihydropyran-pyrrolidine moiety (the donor) to an electron-accepting group through a π-conjugated spacer, a D-π-A type fluorophore can be constructed. The interaction of this probe with a target analyte could disrupt the internal charge transfer (ICT) process, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). nih.gov

For instance, a probe incorporating this scaffold could be designed to detect specific metal ions, with the pyrrolidine nitrogen and the pyran oxygen acting as a chelating unit. Binding of a metal ion would alter the electronic properties of the donor part of the molecule, causing a shift in the emission wavelength or intensity. Similarly, the reactivity of the enamine double bond could be exploited. A reaction with a specific analyte could lead to a structural transformation that either creates or disrupts the fluorophore, providing a highly selective sensing mechanism. researchgate.netnih.gov Such chemical tools could find applications in environmental monitoring, medical diagnostics, and cellular imaging. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, reduce costs, and enhance safety. ijpsjournal.commdpi.com For the synthesis of pyran-containing scaffolds, this involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

Key green chemistry strategies applicable to the synthesis of dihydropyran and its derivatives include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Research is now focused on utilizing environmentally benign solvents such as water, ethanol, or even solvent-free conditions. ijpsjournal.commdpi.com Water, in particular, is an attractive medium for reactions like the Prins cyclization to form tetrahydropyran (B127337) rings. organic-chemistry.org

Sustainable Catalysis: The development of reusable and non-toxic catalysts is a major focus. Heterogeneous catalysts, including magnetic nanoparticles, are gaining traction as they are easily separated from the reaction mixture and can be recycled, reducing waste and cost. nih.gov Biocatalysis, using enzymes, offers high selectivity under mild conditions, which is particularly advantageous for creating chiral molecules. ijpsjournal.commdpi.com

Energy-Efficient Methodologies: Techniques like microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com

Renewable Feedstocks: There is a growing interest in synthesizing key chemical intermediates from biomass. For instance, tetrahydropyran (THP) can be produced from furfural, which is derived from renewable biomass, via hydrogenation of 3,4-dihydropyran (DHP). rsc.org

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated solvents, Dimethylformamide (DMF) | Water, Ethanol, Supercritical CO₂, Solvent-free ijpsjournal.commdpi.com |

| Catalysts | Homogeneous metal catalysts, Stoichiometric reagents | Heterogeneous catalysts (e.g., magnetic nanoparticles), Biocatalysts (enzymes) mdpi.comnih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication, Photocatalysis ijpsjournal.commdpi.com |

| Starting Materials | Petrochemical-based | Biomass-derived feedstocks (e.g., furfural) ijpsjournal.comrsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of identifying promising therapeutic candidates. dev.tonih.gov These computational tools can be applied to the discovery of novel compounds featuring the 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine scaffold.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and prioritize novel biological targets for diseases. saturoglobal.compatsnap.com This helps researchers focus on targets that are most likely to be modulated by new chemical entities.

Predictive Modeling: ML models can predict the physicochemical properties, pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and biological activities of virtual compounds. mednexus.orgmedium.com This allows for the rapid screening of large virtual libraries of dihydropyran-pyrrolidine derivatives to identify candidates with the most promising drug-like properties before committing to costly and time-consuming chemical synthesis.

De Novo Drug Design: AI can generate entirely new molecular structures with desired properties. patsnap.com These systems can explore a vast chemical space to design novel derivatives of the core scaffold that are optimized for binding to a specific biological target.

Synthesis Planning: AI-powered tools can devise efficient and novel synthetic routes for target molecules, potentially identifying greener and more cost-effective pathways. digitellinc.com

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analyzing multi-omic data, mining scientific literature saturoglobal.compatsnap.com | Discovery of novel disease targets and pathways. |

| Hit Identification | Virtual screening, Drug-Target Interaction (DTI) prediction dev.to | Rapidly identify molecules likely to bind to a target. |

| Lead Optimization | Predicting ADMET properties, QSAR modeling nih.govmedium.com | Optimize potency and drug-like properties while minimizing toxicity. |